1-Chloro-2,4-dinitrobenzene-13C6
CAS No.:
Cat. No.: VC17961695
Molecular Formula: C6H3ClN2O4
Molecular Weight: 208.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClN2O4 |
|---|---|
| Molecular Weight | 208.51 g/mol |
| IUPAC Name | 1-chloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
| Standard InChI | InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1 |
| Standard InChI Key | VYZAHLCBVHPDDF-IDEBNGHGSA-N |
| Isomeric SMILES | [13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Introduction
Synthesis and Production
The synthesis of 1-chloro-2,4-dinitrobenzene- typically involves nitration and chlorination steps using -enriched precursors. While specific details of its synthesis are proprietary, analogous methods for non-labeled DNCB provide insight. A patented process for producing 1-chloro-2,4-diaminobenzene—a related compound—involves hydrogenating 1-chloro-2,4-dinitrobenzene using a modified Raney nickel catalyst (70–95% Ni, 4–10% Al, 0.1–4% Mo, and 0–20% Co) under controlled conditions . For the variant, benzene- would serve as the starting material, undergoing sequential nitration and chlorination.
Key reaction parameters include:
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Temperature: 40–100°C
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Pressure: 500 psig hydrogen
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Solvents: Methanol, isopropanol, or aprotic solvents like N,N-dimethylformamide .
The use of isotopic precursors ensures uniform labeling, though yields may vary based on catalyst composition. For example, a catalyst containing 85.7% Ni, 9.0% Co, 4.1% Al, and 1.2% Mo achieved a 92.5% yield of the diaminobenzene derivative , suggesting comparable efficiency for the dinitro precursor.
Applications in Research
Immunological Studies
1-Chloro-2,4-dinitrobenzene- is widely used as a hapten in immunological research. When conjugated to carrier proteins, it elicits a robust immune response, making it valuable for studying allergic contact dermatitis and T-cell activation mechanisms . The labeling allows precise tracking of hapten-protein adducts in vivo, enabling researchers to elucidate metabolic pathways and immune cell interactions.
Metabolic Tracing
In pharmacokinetics, the isotopic label facilitates the detection of DNCB metabolites in biological matrices. For example, studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can distinguish labeled metabolites from endogenous compounds, providing insights into biotransformation pathways .
Environmental Toxicology
The compound’s acute aquatic toxicity (Category 1) and chronic environmental impact necessitate studies on its degradation and bioaccumulation . Researchers employ the variant to monitor its persistence in ecosystems, leveraging isotopic enrichment to differentiate anthropogenic sources from natural background signals .
| Hazard Category | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 3 |
| Acute Toxicity (Dermal) | Category 2 |
| Acute Toxicity (Inhalation) | Category 3 |
| Specific Target Organ Toxicity | Category 2 |
| Aquatic Toxicity (Acute/Chronic) | Category 1 |
Precautionary Measures:
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Use in well-ventilated areas with personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection.
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Avoid skin contact; fatalities have been reported from dermal exposure .
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Store in airtight containers away from reducing agents to prevent violent reactions.
Comparative Analysis with Structural Analogues
The electrophilic nature of 1-chloro-2,4-dinitrobenzene- is shared with several analogues, though substituent positioning alters reactivity:
| Compound | Chemical Formula | Key Differences |
|---|---|---|
| 2,4-Dinitrochlorobenzene | Identical structure; non-isotopic | |
| 1-Chloro-3-nitrobenzene | Single nitro group; lower electrophilicity | |
| 2,4-Dinitrophenyl chloride | Similar reactivity; distinct applications |
The variant’s unique isotopic profile makes it indispensable in tracer studies, whereas non-labeled analogues suffice for general biochemical assays .
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